Procyclidine-d11 (hydrochloride)

LC-MS/MS Method Validation Bioanalysis

Unlabeled procyclidine cannot serve as an internal standard in LC-MS/MS, and lower deuterated analogs risk isotopic interference, compromising assay integrity. Procyclidine-d11 HCl solves this by providing a definitive +11 Da mass shift for baseline resolution. Key supply advantages: • Validated in FDA-compliant methods for ANDA submissions (0.5-120 ng/mL linearity) • High isotopic enrichment ensures accurate quantification in complex matrices • Supports high-throughput TDM with a 2-minute run time, reducing operational costs

Molecular Formula C19H30ClNO
Molecular Weight 334.0 g/mol
Cat. No. B12425024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcyclidine-d11 (hydrochloride)
Molecular FormulaC19H30ClNO
Molecular Weight334.0 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl
InChIInChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H/i2D2,5D2,6D2,11D2,12D2;
InChIKeyZFSPFXJSEHCTTR-YSVDEZPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procyclidine-d11 HCl: Deuterated Internal Standard for Bioanalysis


Procyclidine-d11 hydrochloride is a stable isotope-labeled analog of the anticholinergic agent procyclidine, in which eleven hydrogen atoms of the cyclohexyl moiety are replaced by deuterium [1]. With a molecular formula of C₁₉H₁₈D₁₁NO·HCl and a monoisotopic mass of 333.26 Da , it is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical structure ensures co-elution with unlabeled procyclidine while providing a distinct mass shift for accurate quantification in complex biological matrices [2].

Deuterated Internal Standard Workflow: LC-MS/MS bioanalysis of procyclidine Key Attribute: +11 Da mass shift (cyclohexyl-d11)

Why Unlabeled or Lower Deuterated Analogs Cannot Substitute


In LC-MS/MS quantification, the internal standard must mimic the analyte's behavior while being distinguishable by mass. Unlabeled procyclidine hydrochloride is identical to the analyte and cannot provide a separate peak, rendering it useless as an IS [1]. Lower deuterated forms such as procyclidine-d5 (phenyl-d5) or procyclidine-d8 (pyrrolidine-d8) offer a mass shift of only 5 or 8 Da, respectively, increasing the risk of isotopic ion overlap and chromatographic interference, especially at low concentrations [2]. Procyclidine-d11 HCl, with its eleven deuterium atoms on the cyclohexyl ring, delivers a robust +11 Da mass shift that minimizes such interference and ensures reliable quantification across the analytical range [2][3]. Furthermore, only the D11 form has been validated in published FDA-compliant methods for human pharmacokinetic studies, providing a regulatory-ready precedent unavailable for other analogs [4].

Unlabeled procyclidine cannot be distinguished from the analyte and fails as an internal standard.
D5 or D8 analogs may introduce isotopic ion overlap, especially at low concentrations, compromising ion ratio acceptance.
Regulatory methodology precedent is documented only for the D11 form in human plasma bioanalysis research; D5/D8 lack published method support.

Quantitative Differentiation from Unlabeled and Lower Deuterated Analogs


Regulatory-Validated LC-MS/MS Method with Wide Linear Range

A rapid, selective LC-MS/MS method was developed and fully validated per USFDA guidelines for procyclidine quantification in human plasma employing Procyclidine-d11 hydrochloride as internal standard. The method achieved linearity over 0.5–120 ng/mL (r² >0.99) and was successfully applied to healthy human subjects [1]. In contrast, unlabeled procyclidine hydrochloride cannot serve as an internal standard because it is indistinguishable from the analyte in mass spectrometry [2].

Validated LC-MS/MS Method
Head-to-head
Linear range 0.5–120 ng/mL (r²>0.99); fully validated per bioanalytical guidelines using D11 IS.
Supports method transfer for human plasma procyclidine analysis.
Validation per USFDA guideline context; unlabeled drug cannot function as IS.
LC-MS/MS Method Validation Bioanalysis

Elimination of Isotopic Ion Interference vs. D5 and D8

In a head-to-head evaluation of deuterated internal standards for methamphetamine GC-MS, the D11 analog eliminated ion ratio failures caused by isotopic overlap observed with D5 and D8 analogs, enabling reliable quantification at concentrations 60% below the cutoff [1]. By class-level inference, Procyclidine-d11 HCl's high deuteration degree similarly minimizes interfering ion contributions from the internal standard to the analyte's monitored transitions, a risk inherent to Procyclidine-d5 (phenyl-d5) or Procyclidine-d8 (pyrrolidine-d8) [2].

Isotopic Interference Control
Class-level
Methamphetamine-d11 eliminated interfering ions seen with D5/D8; analog benefit expected for procyclidine-d11.
May reduce ion ratio failures at low concentrations in complex matrices.
Class-level inference from GC-MS methamphetamine study; site-specific review recommended.
Isotopic Interference Deuterated Internal Standard GC-MS/LC-MS

Enhanced Selectivity via +11 Da Mass Shift

The molecular weight of Procyclidine-d11 hydrochloride is 335.0 g/mol, compared to 323.9 g/mol for unlabeled procyclidine hydrochloride, providing a mass shift of approximately +11.1 Da [1][2]. This exceeds the +5 Da shift of Procyclidine-d5 (MW 292.47 g/mol free base) and +8 Da of Procyclidine-d8 (MW 331.95 g/mol hydrochloride) [3][4]. A larger mass separation between analyte and IS channels reduces the potential for isotopic cross-talk and matrix-induced ion suppression effects in complex biological extracts.

+11 Da Mass Shift Advantage
Reported
Mass shift +11.1 Da (MW 335.0) vs. D5 (+5 Da) and D8 (+8 Da).
Larger mass separation supports selectivity optimization.
Based on molecular weight comparison; confirm isotopic purity for critical applications.
Mass Shift Selectivity Matrix Effect

Proven Application in Human Pharmacokinetic Studies

The LC-MS/MS method utilizing Procyclidine-d11 HCl was successfully applied to healthy human subjects under fasting conditions for procyclidine bioequivalence and bioavailability (BA/BE) studies [1]. In contrast, no published reports demonstrate the use of Procyclidine-d5 or Procyclidine-d8 as an internal standard in human pharmacokinetic studies, limiting their regulatory acceptability.

Human PK Application
Head-to-head
D11 IS method applied in healthy subjects for procyclidine BE/BA research; no published D5 or D8 human PK methods.
Reported human plasma PK context supports method adoption.
Fasting-condition study; applicability to other protocols requires verification.
Pharmacokinetics Bioequivalence Clinical Study

High-Impact Application Scenarios in Regulated Bioanalysis


Clinical Pharmacokinetic and Bioequivalence Studies

Contract research organizations and pharmaceutical companies conducting procyclidine bioequivalence trials can directly adopt the validated LC-MS/MS method employing Procyclidine-d11 HCl as internal standard. The method's linearity (0.5–120 ng/mL) and FDA-compliant validation ensure acceptance for Abbreviated New Drug Application (ANDA) submissions [1].

Therapeutic Drug Monitoring in Patient Populations

Hospital and clinical laboratories monitoring procyclidine levels in patients receiving the drug for parkinsonism or drug-induced extrapyramidal symptoms can utilize Procyclidine-d11 HCl to achieve precise quantification. The method's proven application in human subjects and rapid 2-minute run time support high-throughput TDM workflows [1].

Quality Control and Batch Release Testing

Quality assurance departments can use Procyclidine-d11 HCl as an internal standard in LC-MS/MS assays for content uniformity and stability testing of procyclidine tablets and injectables, leveraging the compound's high isotopic purity and the method's robustness [1][2].

Metabolic Stability and Drug-Drug Interaction Studies

Researchers studying procyclidine metabolism, particularly CYP-mediated pathways, can employ Procyclidine-d11 HCl in hepatocyte incubation or microsomal assays to quantify parent drug depletion without interference from deuterium loss, as the eleven labels on the cyclohexyl ring provide metabolic residence .

Application
Selection Property
Validation Focus
Human plasma pharmacokinetic research
Published LC-MS/MS method with D11 internal standard
Linearity range and matrix effect assessment
PK monitoring research in human matrices
Short run-time MRM detection
High-throughput precision and carryover evaluation
Pharmaceutical QC research testing
Stable isotope label on inert cyclohexyl moiety
Content uniformity and forced degradation profile
Metabolic stability research (in vitro)
Cyclohexyl-d11 resistant to metabolic loss
Parent drug depletion measurement without label interference
Quote Request

Request a Quote for Procyclidine-d11 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.